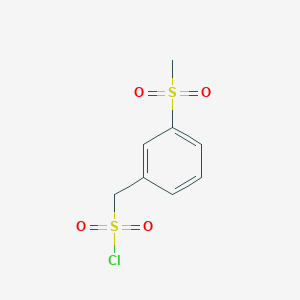![molecular formula C22H24N2O3S2 B2525967 N-[6-(isopropylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-(trifluoromethyl)benzamide CAS No. 1115933-67-9](/img/structure/B2525967.png)
N-[6-(isopropylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N-[6-(isopropylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-(trifluoromethyl)benzamide, is a benzimidazole derivative. Benzimidazole compounds are known for their wide range of biological activities, including antiproliferative effects on various cancer cell lines. The structure of the compound suggests that it may have potential as an anticancer agent, given the presence of the benzimidazole core, which is often associated with such activity.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insight into the synthesis of related benzimidazole derivatives. For instance, the synthesis of benzimidazole derivatives is often achieved through molecular hybridization approaches, as seen in the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety . This suggests that a similar synthetic strategy could potentially be applied to the synthesis of N-[6-(isopropylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-(trifluoromethyl)benzamide.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The specific compound includes additional functional groups, such as an isopropylsulfonyl group and a trifluoromethylbenzamide moiety, which could influence its binding affinity and specificity to biological targets. The presence of these groups could also affect the compound's ability to cross cell membranes and its overall bioavailability.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, which are essential for their biological activity. For example, the antiproliferative activity of benzimidazole derivatives can be attributed to their ability to interact with cellular targets, such as mTORC1, and modulate processes like autophagy . The specific functional groups present in the compound may also play a role in its reactivity and the type of chemical interactions it can engage in within a biological context.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, stability, and metabolic profile, are crucial for their pharmacokinetic and pharmacodynamic profiles. The papers provided indicate that benzimidazole derivatives can exhibit good metabolic stability and possess physicochemical properties that favor oral bioavailability . These properties are important for the development of benzimidazole-based drugs, as they can significantly impact the drug's efficacy and safety profile.
Wissenschaftliche Forschungsanwendungen
Benzimidazole and Benzamide Derivatives in Scientific Research
Chemical Synthesis and Heterocyclic Compounds : Research on benzimidazole and benzamide derivatives has shown significant interest in the synthesis of novel heterocyclic compounds. For instance, studies have developed efficient methods for synthesizing benzothiazole- and benzimidazole-based heterocycles, showcasing their potential as versatile building blocks for generating a wide range of novel compounds with potential biological activities (Darweesh, Mekky, Salman, & Farag, 2016).
Biological Activities and Antimicrobial Properties : Benzimidazole derivatives have been explored for their biological activities, including antimicrobial and antioxidant properties. A study synthesizing N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide demonstrated promising antimicrobial activity against various microorganisms, highlighting the therapeutic potential of such compounds (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).
Molecular Docking and Density Functional Theory (DFT) Calculations : Research involving benzamide derivatives has also focused on molecular docking and DFT calculations to predict the interaction of these compounds with biological targets, contributing to the development of novel therapeutic agents. A study on benzenesulfonamide derivatives incorporated DFT calculations to elucidate the chemical structure and reactivity, aiding in the design of compounds with enhanced biological activities (Fahim & Shalaby, 2019).
Antiviral and Antiproliferative Effects : The research on substituted benzimidazoles and benzamides has shown notable antiviral and antiproliferative effects, making these compounds valuable in the search for new therapeutic options against various diseases. For example, benzimidazo[1,2-a]quinolines with amide chains have been studied for their potential in treating viral infections and cancer, demonstrating the critical role of the amide side chains in influencing biological activity (Perin, Alić, Liekens, Aerschot, Vervaeke, Gadakh, & Hranjec, 2018).
Eigenschaften
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-propan-2-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-15(2)17-6-5-7-18(14-17)23-22(25)21-20(12-13-28-21)24(4)29(26,27)19-10-8-16(3)9-11-19/h5-15H,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCDKBGUHLEDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2525884.png)
![2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one](/img/structure/B2525885.png)
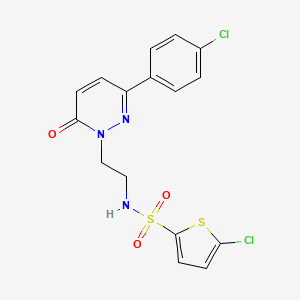
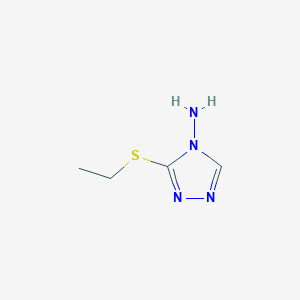
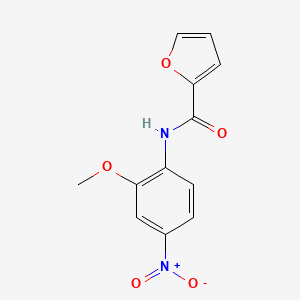
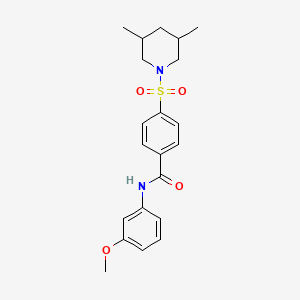
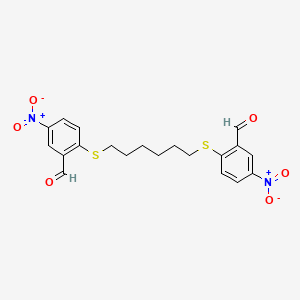
![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2525894.png)
![9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2525895.png)
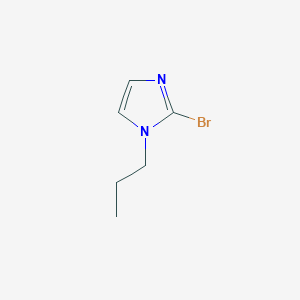
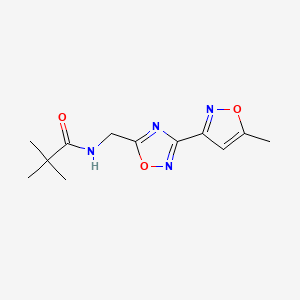
![4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol](/img/structure/B2525902.png)
![N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525904.png)
